molecular formula C13H17NO B13577129 4-(1-Methylindolin-5-yl)butan-2-one

4-(1-Methylindolin-5-yl)butan-2-one

Cat. No.: B13577129
M. Wt: 203.28 g/mol
InChI Key: HRAJFJVUSVPJIO-UHFFFAOYSA-N
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Description

4-(1-Methylindolin-5-yl)butan-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions .

For 4-(1-Methylindolin-5-yl)butan-2-one, a possible synthetic route could involve the initial formation of 1-methylindole, followed by alkylation with a suitable butan-2-one precursor. The reaction conditions may include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the alkylation step .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalytic systems and automated reaction monitoring. The specific industrial methods for this compound would depend on the availability of starting materials and the desired scale of production .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylindolin-5-yl)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(1-Methylindolin-5-yl)butan-2-one is largely dependent on its interaction with biological targets. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. The specific molecular targets and pathways involved would depend on the biological context and the specific derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methylindolin-5-yl)butan-2-one is unique due to its specific substitution pattern on the indole ring and the presence of the butan-2-one side chain. This structural uniqueness can lead to distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-(1-methyl-2,3-dihydroindol-5-yl)butan-2-one

InChI

InChI=1S/C13H17NO/c1-10(15)3-4-11-5-6-13-12(9-11)7-8-14(13)2/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

HRAJFJVUSVPJIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC2=C(C=C1)N(CC2)C

Origin of Product

United States

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